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Compound of Interest

Compound Name:
3-Azabicyclo(3.1.0)hexane, 1-(3,4-

dichlorophenyl)-, hydrochloride

Cat. No.: B1667123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amitifadine, also known as EB-1010 and formerly DOV 21,947, is a psychoactive compound

investigated for the treatment of major depressive disorder (MDD). It is classified as a

serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor

(TRI). This document provides a comprehensive overview of the pharmacological profile of

amitifadine, including its mechanism of action, binding affinities, in vitro and in vivo functional

activity, and metabolic properties. The information is presented with a focus on quantitative

data, detailed experimental methodologies, and visual representations of key pathways and

processes to support further research and development efforts.

Core Pharmacological Data
The primary mechanism of action of amitifadine is the inhibition of the serotonin transporter

(SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This activity leads

to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic

cleft, which is believed to underlie its antidepressant effects.

Table 1: Amitifadine Binding Affinities and Monoamine
Reuptake Inhibition
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Target
Binding Affinity (Ki,
nM)

Monoamine Uptake
Inhibition (IC50,
nM)

Potency Ratio
(SERT:NET:DAT)

Serotonin Transporter

(SERT)
99 12 1

Norepinephrine

Transporter (NET)
262 23 ~2

Dopamine Transporter

(DAT)
213 96 ~8

Data compiled from sources[1][2]. The potency ratio for uptake inhibition is approximately

1:2:8[2][3].

Table 2: Amitifadine Metabolic Profile
Parameter Observation

Primary Metabolite EB-10101 (lactam)

Metabolic Pathways

Monoamine oxidase A (MAO-A) and a NADPH-

dependent enzyme (possibly a cytochrome

P450 isoform)

CYP Inhibition (IC50)
CYP2D6, CYP3A4, CYP2C9, CYP2C19: 9 - 100

µM (moderate); CYP2B6: 1.8 µM (potent)

Data from source[4].

Table 3: Amitifadine Pharmacokinetic and Preclinical
Efficacy Data
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Parameter Value/Observation

Plasma Protein Binding (human) >99%

Caco-2 Permeability
High, bidirectional, no evidence of active

secretion

Brain to Plasma Ratio (rats) 3.7 - 6.5

Forced Swim Test (rats, oral MED) 5 mg/kg (reduces immobility)

Tail Suspension Test (rats, oral MED) 5 mg/kg (reduces immobility)

Data compiled from sources[1][5].

Experimental Protocols
Monoamine Transporter Binding Affinity Assay
The binding affinity of amitifadine to the human serotonin, norepinephrine, and dopamine

transporters was determined using a radioligand binding assay.

Biological System: Membranes prepared from human embryonic kidney (HEK-293) cells

stably expressing the recombinant human SERT, NET, or DAT[1].

Radioligand: [¹²⁵I]RTI 55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester), a high-

affinity radioligand for monoamine transporters, was used[1].

Assay Principle: This is a competitive binding assay where the ability of unlabeled

amitifadine to displace the radioligand from the transporter is measured.

Methodology:

Membrane preparations from the transporter-expressing HEK-293 cells are incubated with

a fixed concentration of [¹²⁵I]RTI 55 and varying concentrations of amitifadine.

The reaction is allowed to reach equilibrium.

The membranes are then rapidly filtered to separate the bound from the unbound

radioligand.
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The amount of radioactivity retained on the filters is quantified using a gamma counter.

Non-specific binding is determined in the presence of a high concentration of a known

inhibitor.

The concentration of amitifadine that inhibits 50% of the specific binding of the radioligand

(IC50) is determined by non-linear regression analysis.

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant for the transporter.
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Binding Affinity Assay Workflow
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Workflow for determining monoamine transporter binding affinity.

Monoamine Reuptake Inhibition Assay
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The functional potency of amitifadine in inhibiting the reuptake of serotonin, norepinephrine,

and dopamine was assessed using a neurotransmitter uptake assay.

Biological System: Whole HEK-293 cells expressing the corresponding human recombinant

transporters[1].

Substrates: Tritiated neurotransmitters were used: [³H]serotonin (5-HT), [³H]norepinephrine

(NE), and [³H]dopamine (DA)[1].

Assay Principle: This assay measures the ability of amitifadine to block the transport of

radiolabeled neurotransmitters into the cells.

Methodology:

HEK-293 cells expressing the specific transporter are pre-incubated with varying

concentrations of amitifadine.

The corresponding radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is then

added to the cells, and uptake is allowed to proceed for a defined period at a controlled

temperature.

The uptake process is terminated by rapidly washing the cells with ice-cold buffer to

remove the extracellular radiolabeled neurotransmitter.

The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation

counting.

Non-specific uptake is determined in the presence of a known selective inhibitor for the

respective transporter.

The concentration of amitifadine that inhibits 50% of the specific neurotransmitter uptake

(IC50) is determined by non-linear regression analysis.
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Reuptake Inhibition Assay Workflow
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Workflow for determining monoamine reuptake inhibition.

Signaling Pathway
Amitifadine's mechanism of action involves the modulation of monoaminergic

neurotransmission. By blocking the reuptake of serotonin, norepinephrine, and dopamine, it
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increases their availability in the synaptic cleft, thereby enhancing signaling through their

respective postsynaptic receptors.
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Amitifadine's mechanism of action in the synaptic cleft.

Conclusion
Amitifadine exhibits a distinct pharmacological profile as a serotonin-preferring triple reuptake

inhibitor. Its in vitro binding affinities and functional potencies have been well-characterized,

demonstrating a clear interaction with SERT, NET, and DAT. Preclinical studies have shown its

ability to increase extracellular monoamine levels and produce antidepressant-like effects in

animal models. The favorable pharmacokinetic properties, including high brain penetration,

further support its potential as a central nervous system therapeutic. The detailed experimental

methodologies and summarized data provided in this guide offer a solid foundation for

researchers and drug development professionals engaged in the study of amitifadine and other

triple reuptake inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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